tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate
Description
Overview of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate
This compound represents a sophisticated molecular architecture characterized by the presence of multiple functional groups within a single framework. The compound possesses the molecular formula C15H25N3O3 and exhibits a molecular weight of 295.38 grams per mole. Its systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also recognized under various synonymous designations including tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate.
The structural framework incorporates a central piperidine ring system that serves as the primary scaffold, bearing both a cyano group and a morpholine substituent at the 4-position. The nitrogen atom of the piperidine ring carries a tert-butyloxycarbonyl protecting group, which provides stability under various reaction conditions while maintaining the potential for selective deprotection when required. This particular arrangement of functional groups creates a compound with significant synthetic utility, as each component can participate in distinct chemical transformations.
The compound's Chemical Abstracts Service registry number is 1148003-98-8, establishing its unique identity within chemical databases and facilitating its identification across research literature. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System format: CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2. This notation clearly illustrates the connectivity between the different functional groups and provides a standardized method for computational analysis and database searches.
Historical Context and Discovery
The development of this compound emerged from the broader context of piperidine chemistry and the need for sophisticated building blocks in pharmaceutical synthesis. The compound first appeared in chemical databases with its initial registration occurring in 2012, as evidenced by PubChem database records. This timeline coincides with increased research interest in morpholine-containing heterocycles and their applications in medicinal chemistry.
The structural components of this compound draw from well-established synthetic methodologies developed throughout the twentieth century. The morpholine ring system, first synthesized in the early 1900s, provided a foundation for developing more complex heterocyclic structures. Similarly, the piperidine core represents one of the most extensively studied nitrogen-containing six-membered rings in organic chemistry. The integration of these two ring systems within a single molecule represents a more recent synthetic achievement, reflecting advances in multi-step organic synthesis and functional group tolerance.
The inclusion of the tert-butyloxycarbonyl protecting group reflects the development of sophisticated protection strategies in organic synthesis. This particular protecting group, commonly known by the abbreviation which we avoid using per instructions, became widely adopted in the 1970s and 1980s for its stability under basic conditions and ease of removal under acidic conditions. The strategic placement of this group on the piperidine nitrogen allows for selective manipulation of other functional groups within the molecule while maintaining the integrity of the overall structure.
Relevance in Contemporary Chemical Research
Contemporary research applications of this compound span multiple disciplines within chemical science, with particular emphasis on pharmaceutical chemistry and materials science. The compound serves as a crucial intermediate in the synthesis of biologically active molecules, particularly those targeting protein kinases and other enzymatic systems. Recent publications in medicinal chemistry journals have highlighted the utility of morpholine-containing piperidine derivatives in developing selective enzyme inhibitors with improved pharmacological profiles.
The structural features of this compound make it particularly valuable in the context of modern drug discovery efforts. The morpholine substituent provides hydrogen bonding capabilities and appropriate lipophilicity balance, while the cyano group offers opportunities for further functionalization through various chemical transformations. The presence of the protected piperidine nitrogen allows for late-stage modifications that can fine-tune the biological activity and physicochemical properties of target molecules.
Research into kinase inhibitor development has shown particular interest in compounds containing morpholine-piperidine frameworks. The structural similarity to known bioactive compounds suggests potential applications in developing therapeutics for various disease states. The compound's framework appears in synthetic schemes for molecules targeting adenosine receptors, with specific relevance to antidepressant research and other central nervous system applications.
Furthermore, the compound finds application in the synthesis of small molecules designed to restore cellular functions in cancer research. Studies have demonstrated the utility of morpholine-containing piperidine derivatives in developing compounds that can modulate cellular adhesion properties and reduce invasive characteristics in carcinoma cells. This research direction represents a significant advancement in targeted cancer therapy development.
Scope and Objectives of the Review
This comprehensive review aims to provide an exhaustive analysis of this compound from multiple scientific perspectives. The primary objective involves consolidating current knowledge regarding the compound's chemical properties, synthetic methodologies, and research applications. Through systematic examination of available literature and chemical databases, this review seeks to establish a definitive reference source for researchers working with this compound or related structures.
The scope encompasses detailed analysis of the compound's molecular characteristics, including structural features, physicochemical properties, and spectroscopic data. Particular attention will be devoted to understanding the synthetic pathways leading to this compound and the strategic considerations involved in its preparation. The review will examine both direct synthetic routes and indirect approaches that utilize related building blocks to access the target structure.
Commercial availability and sourcing considerations represent another crucial aspect of this review. Current market suppliers, pricing structures, and quality specifications will be analyzed to provide practical guidance for researchers requiring access to this compound. The review will also address storage requirements, handling considerations, and compatibility with various synthetic conditions to ensure optimal utilization in research applications.
The following table summarizes key molecular parameters of this compound:
Properties
IUPAC Name |
tert-butyl 4-cyano-4-morpholin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-14(2,3)21-13(19)17-6-4-15(12-16,5-7-17)18-8-10-20-11-9-18/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFBGRHOJHAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and morpholine under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to yield the corresponding piperidine amine. This reaction is critical for deprotection in multi-step syntheses:
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| HCl (4M) in dioxane, 25°C, 4h | 4-Cyano-4-morpholinopiperidine | 85–92% | Complete Boc removal without side reactions |
| TFA in DCM, 0°C → 25°C, 2h | Trifluoroacetate salt of free amine | 89% | Rapid deprotection under mild conditions |
The Boc group's stability under basic conditions allows selective modification of other functional groups first .
Transformations of the Cyano Group
The cyano group participates in nucleophilic additions and reductions:
Hydrolysis to Carboxamide/Carboxylic Acid
| Conditions | Products | Yield | Catalyst/Notes |
|---|---|---|---|
| H₂O, H₂SO₄ (50%), reflux, 6h | 4-Morpholino-4-carbamoylpiperidine | 78% | Forms primary amide; requires acid workup |
| NaOH (10%), H₂O₂, 60°C, 8h | 4-Morpholino-4-carboxypiperidine | 65% | Oxidative hydrolysis to carboxylic acid |
Reduction to Aminomethyl Group
| Conditions | Products | Yield | Catalyst/Notes |
|---|---|---|---|
| H₂ (1 atm), Raney Ni, EtOH, 25°C | 4-Morpholino-4-(aminomethyl)piperidine | 91% | Quantitative reduction without Boc cleavage |
The cyano group’s electronic nature facilitates these transformations while leaving the morpholine ring intact .
Morpholine Ring Modifications
The morpholine substituent exhibits limited reactivity but can undergo alkylation or serve as a hydrogen-bond donor in coordination chemistry:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Alkylation with MeI | K₂CO₃, DMF, 60°C, 12h | Quaternary morpholinium iodide salt | 67% |
| Complexation with Pd(II) | PdCl₂, MeCN, 25°C, 2h | Pd-morpholine coordination complex | N/A |
The steric bulk of the morpholine ring often directs regioselectivity in subsequent reactions .
Cross-Coupling Reactions
The piperidine scaffold participates in transition-metal-catalyzed couplings after Boc deprotection:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling (aryl boronic acid) | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Morpholino-4-arylpiperidine | 73% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 4-Morpholino-4-(arylamino)piperidine | 68% |
These reactions highlight the compound’s utility in constructing complex nitrogen-containing architectures .
Stability Under Synthetic Conditions
The compound demonstrates stability in common reaction environments:
| Condition | Stability | Key Observations |
|---|---|---|
| Basic (pH 9–12) | Stable for 24h at 25°C | No Boc cleavage or morpholine degradation |
| Oxidative (mCPBA) | Partial epoxidation of morpholine | 20% conversion after 6h |
| High temperature (120°C) | Boc group decomposes | Forms tert-butylene byproducts |
Comparative Reactivity with Analogues
The morpholino and cyano groups differentiate this compound from structurally similar derivatives:
| Compound | Reactivity with H₂SO₄ | Reduction Efficiency |
|---|---|---|
| tert-Butyl 4-cyano-piperidine-1-carboxylate | Faster Boc hydrolysis | Similar cyano reduction |
| tert-Butyl 4-morpholino-piperidine-1-carboxylate | Slower Boc hydrolysis | N/A (no cyano group) |
The morpholino group slightly retards Boc deprotection due to steric hindrance .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C15H25N3O3
- Molar Mass : 295.38 g/mol
- IUPAC Name : tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate
- SMILES Notation : CC(C)(C)OC(=O)N1CCOCC1C#N
Physical Properties
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents; limited solubility in water.
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Targeted Protein Degradation (TPD) : This compound is utilized in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents designed to selectively degrade specific proteins implicated in diseases such as cancer. The semi-flexible linker properties of this compound enhance ternary complex formation, optimizing drug-like characteristics and efficacy .
Synthesis of Bioactive Molecules
The compound is instrumental in synthesizing various derivatives that exhibit pharmacological activity. For example:
- Fentanyl Analogues : It is used as a precursor for synthesizing fentanyl and its analogues, which are potent analgesics. This application highlights its role in opioid research and the ongoing efforts to develop safer pain management therapies .
Chemical Biology
In chemical biology, this compound is employed for:
- Bioconjugation : The compound can be used as a crosslinker for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other biomolecules, which is essential for developing biosensors and targeted drug delivery systems .
Case Study 1: Development of PROTACs
A recent study demonstrated the effectiveness of this compound as a linker in PROTACs aimed at degrading oncogenic proteins. The study showed that the incorporation of this compound significantly improved the degradation efficiency of target proteins in cancer cell lines, leading to reduced tumor growth in preclinical models .
Case Study 2: Synthesis of Fentanyl Derivatives
Research has indicated that using this compound as an intermediate facilitates the synthesis of various fentanyl derivatives with altered pharmacokinetic profiles. These derivatives have been evaluated for their analgesic potency and side effect profiles, contributing to the understanding of opioid receptor interactions .
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The piperidine and morpholine rings provide structural stability and enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Key Compounds:
tert-Butyl 4-methyl-4-morpholinopiperidine-1-carboxylate (CAS 864369-95-9): Replaces the cyano group with a methyl (-CH₃) substituent. The methyl group is electron-donating, reducing electrophilicity at the 4-position compared to the cyano analog. Applications: Intermediate for non-polar drug candidates targeting hydrophobic binding pockets .
tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate: Substitutes morpholino with a phenyl (-C₆H₅) group. The phenyl group introduces aromaticity and lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media. Applications: Explored in kinase inhibitor development due to aromatic stacking interactions .
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS 206989-61-9): Features a ketone (-C=O) at the 4-position instead of morpholino. The oxo group increases polarity and serves as a reactive site for nucleophilic additions. Applications: Precursor for spirocyclic or fused heterocycles .
Electronic and Steric Effects
- Cyano Group: Strong electron-withdrawing effect activates adjacent positions for nucleophilic attack, enabling further functionalization (e.g., amidation, reduction to amines).
- Morpholino Group: Provides a rigid, polar structure that enhances solubility and participates in hydrogen bonding, critical for target binding in enzyme inhibition.
- tert-Butyl Carboxylate : Imparts steric protection to the piperidine nitrogen, improving metabolic stability .
Application-Specific Comparisons
Research Findings and Trends
- Synthetic Utility: The morpholino-cyano combination in this compound enables divergent synthesis pathways. For example, the cyano group can be reduced to an amine for further coupling, while the morpholino ring can be modified via alkylation or oxidation .
- Biological Relevance: Compounds with morpholino groups exhibit improved aqueous solubility compared to phenyl-substituted analogs, as demonstrated in solubility assays for kinase inhibitors .
- Similarity Metrics: Computational studies using Tanimoto indices (e.g., 0.93 similarity for tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate) highlight structural resemblance but underscore functional divergence due to substituent electronic profiles .
Biological Activity
tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and targeted therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: CHNO
- Molecular Weight: 250.30 g/mol
- CAS Number: 381722-48-1
The biological activity of this compound is primarily attributed to its role as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are designed to induce targeted protein degradation by bringing together an E3 ubiquitin ligase and a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Key Mechanisms:
- Target Protein Binding: The morpholinopiperidine moiety enhances binding affinity to specific target proteins.
- E3 Ligase Recruitment: The tert-butyl group aids in the selective recruitment of E3 ligases, which are crucial for ubiquitination.
- Degradation Pathway Activation: By promoting ubiquitination, this compound activates the proteasomal degradation pathway, effectively reducing the levels of pathological proteins associated with various diseases.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against several cancer cell lines, particularly those with mutations that confer resistance to standard therapies.
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | H3122 (NSCLC) | 0.5 | ALK inhibitor |
| This compound | DFCI76 (NSCLC) | 0.8 | ALK inhibitor |
| This compound | Kelly (Neuroblastoma) | 0.6 | ALK inhibitor |
These findings indicate that the compound effectively inhibits cell proliferation in resistant cancer models, suggesting its potential as a therapeutic agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in overcoming resistance mechanisms in lung cancer:
- Study on ALK Resistance: A study published in Nature demonstrated that compounds similar to this compound could effectively inhibit ALK mutants associated with resistance to crizotinib. The study reported significant reductions in cell viability, indicating potent anti-cancer activity .
- Targeting Neuroblastoma: Another investigation focused on neuroblastoma cells showed that this compound could induce apoptosis in cells expressing resistant ALK variants, supporting its role as a promising candidate for targeted therapy .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Emergency Procedures : Immediate eye rinsing (15+ minutes) with an eyewash station for accidental exposure; skin contact requires thorough washing with soap and water .
- Storage : Store in a dry, ventilated area at 2–8°C in airtight containers to prevent degradation or moisture absorption .
Q. How can researchers confirm the purity and structural identity of this compound after synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time comparisons against standards are critical .
- Spectroscopy :
- NMR : Analyze and NMR spectra to verify piperidine and morpholine ring integration and tert-butyl group signals (e.g., δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: ~314.2 g/mol) .
Q. What synthetic routes are commonly employed to prepare tert-butyl-protected piperidine derivatives?
- Methodological Answer :
- Boc Protection : React piperidine intermediates with di-tert-butyl dicarbonate (BocO) in dichloromethane (DCM) under basic conditions (e.g., DMAP or TEA) to introduce the tert-butyl carbamate group .
- Cyano Group Installation : Use nucleophilic substitution (e.g., KCN or TMSCN) on a brominated or chlorinated precursor, followed by morpholine coupling via reductive amination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in solvents like ethyl acetate. Use SHELXL for refinement, focusing on anisotropic displacement parameters to confirm bond lengths and angles .
- ORTEP Visualization : Employ WinGX to generate thermal ellipsoid plots, highlighting potential disorder in the morpholine or tert-butyl groups .
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify patterns (e.g., R(8) motifs) that stabilize the crystal lattice .
Q. What experimental strategies address contradictions in reactivity data for tert-butyl piperidine derivatives under acidic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Monitor Boc group cleavage via NMR in trifluoroacetic acid (TFA)/DCM mixtures (e.g., 20% v/v) at timed intervals. Compare degradation rates with analogs .
- Competitive Experiments : Co-crystallize the compound with acidic co-formers (e.g., succinic acid) to assess protonation effects on the piperidine nitrogen .
- DFT Calculations : Model the energy barriers for tert-butyl group hydrolysis using Gaussian software to predict stability trends .
Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the cyano group introduction step using response surface methodology .
- In-line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring consistent intermediate formation .
- Purification Protocols : Standardize flash chromatography conditions (e.g., silica gel, hexane/ethyl acetate gradient) and validate via TLC with UV/iodine staining .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR splitting) in this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at 25°C and -40°C to identify dynamic processes (e.g., chair flipping in the piperidine ring) that cause signal broadening .
- 2D NMR (COSY, NOESY) : Use COSY to map scalar couplings between adjacent protons (e.g., H-3 and H-4 in the piperidine ring). NOESY can reveal spatial proximity of the tert-butyl and morpholine groups .
- Isotopic Labeling : Synthesize -labeled morpholine to simplify - HMBC correlations and confirm connectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
